9,9',10,10'-Tetraphenyl-2,2'-bianthracene
Overview
Description
9,9’,10,10’-Tetraphenyl-2,2’-bianthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C52H34 and a molecular weight of 658.84 g/mol . This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
It is known to be used in the field of organic light-emitting diodes (oleds) as a host material .
Mode of Action
The mode of action of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene is related to its photophysical properties. It is used in the fabrication of OLED devices due to its ability to facilitate efficient energy transfer to the dopant materials .
Biochemical Pathways
Its role is primarily in the field of materials science and optoelectronics .
Result of Action
In the context of OLEDs, the use of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene can result in devices with high efficiency and brightness .
Action Environment
The performance of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene in OLEDs can be influenced by various environmental factors. For instance, the stability and efficiency of the devices can be affected by temperature, humidity, and the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene typically involves the coupling of anthracene derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxidized products like quinones, and reduced forms of the compound .
Scientific Research Applications
9,9’,10,10’-Tetraphenyl-2,2’-bianthracene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications but with different properties.
Tetracene: Another PAH with four fused benzene rings, known for its use in organic semiconductors.
Pentacene: A PAH with five fused benzene rings, widely used in organic field-effect transistors (OFETs).
Uniqueness: 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene stands out due to its tetraphenyl substitution, which enhances its stability and electronic properties, making it particularly suitable for advanced electronic applications .
Properties
IUPAC Name |
2-(9,10-diphenylanthracen-2-yl)-9,10-diphenylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H34/c1-5-17-35(18-6-1)49-41-25-13-15-27-43(41)51(37-21-9-3-10-22-37)47-33-39(29-31-45(47)49)40-30-32-46-48(34-40)52(38-23-11-4-12-24-38)44-28-16-14-26-42(44)50(46)36-19-7-2-8-20-36/h1-34H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPFDLWDNJSMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C8C(=C7C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the planar structure of TPBA influence its photophysical properties compared to the more common 9,9'-bianthracene?
A1: Unlike the twisted structure of 9,9'-bianthracene, TPBA exhibits a notably planar conformation due to reduced steric hindrance between the anthracene units []. This planar structure leads to a significant overlap of electron orbitals between the anthracene moieties, resulting in strong short-range charge transfer coupling []. Consequently, TPBA displays an adiabatic mixture of locally-excited and charge-transfer states, which are sensitive to the polarity of the surrounding environment []. This sensitivity allows for tuning the optoelectronic properties of TPBA by simply changing the solvent polarity, making it a promising material for applications like organic light-emitting diodes (OLEDs) [].
Q2: What are the advantages of using TPBA as a host material for green fluorescent emitters in OLEDs?
A2: TPBA demonstrates excellent performance as a host material for green fluorescent emitters like 10-(2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6 7 8-ij]quinolizin-11-one (C545T) in OLED devices []. When used in a simple three-layer OLED structure, TPBA doped with C545T as the emitting layer achieved a high external quantum efficiency of nearly 10% []. This impressive efficiency remained consistent over a wide range of current densities (2–100 mA/cm2) []. Furthermore, the device exhibited high current and power efficiencies, highlighting TPBA's potential for developing high-performance OLEDs [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.